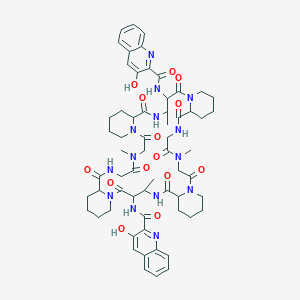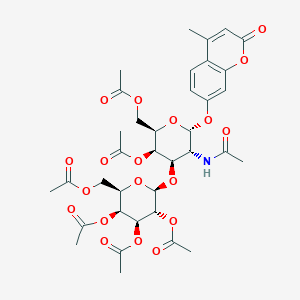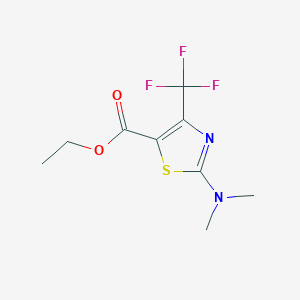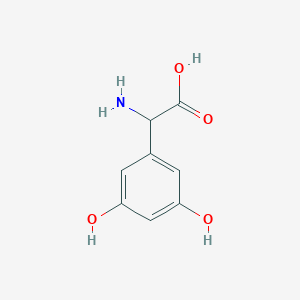![molecular formula C18H39O6Sn B141132 Tris[3-(2-methoxyethoxy)propyl]tin CAS No. 130691-03-1](/img/structure/B141132.png)
Tris[3-(2-methoxyethoxy)propyl]tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3-(2-methoxyethoxy)propyl]tin, commonly known as TMPT, is an organotin compound that has gained significant attention in scientific research. It is widely used in the field of biomedicine due to its unique chemical properties and potential therapeutic applications. TMPT has been shown to possess excellent antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of TMPT is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell growth and viral replication. TMPT has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a critical role in regulating gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
TMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TMPT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TMPT is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Another advantage is its high solubility in organic solvents, which makes it easy to work with. However, one limitation of TMPT is its instability in the presence of water, which can make it difficult to handle in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of TMPT. One area of research is the development of new drugs based on the chemical structure of TMPT. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antiviral properties of TMPT. Additionally, further studies are needed to determine the safety and efficacy of TMPT in animal models and clinical trials.
Métodos De Síntesis
TMPT can be synthesized through a simple reaction between 3-(2-methoxyethoxy)propyl chloride and tin(IV) chloride. The reaction is typically carried out in the presence of a solvent such as toluene or chloroform. The resulting product is a colorless liquid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
TMPT has been extensively studied for its potential applications in biomedicine. It has been shown to possess excellent antitumor properties against a wide range of cancer cell lines, including breast, lung, and prostate cancer. TMPT has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Propiedades
Número CAS |
130691-03-1 |
|---|---|
Nombre del producto |
Tris[3-(2-methoxyethoxy)propyl]tin |
Fórmula molecular |
C18H39O6Sn |
Peso molecular |
470.2 g/mol |
InChI |
InChI=1S/3C6H13O2.Sn/c3*1-3-4-8-6-5-7-2;/h3*1,3-6H2,2H3; |
Clave InChI |
OLUPASYOZJQUNM-UHFFFAOYSA-N |
SMILES |
COCCOCCC[Sn](CCCOCCOC)CCCOCCOC |
SMILES canónico |
COCCOCCC[Sn](CCCOCCOC)CCCOCCOC |
Sinónimos |
9-[3-(2-Methoxyethoxy)-propyl]-2,5,13,16-tetraoxa-9-stannaheptadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
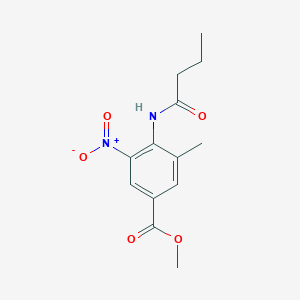
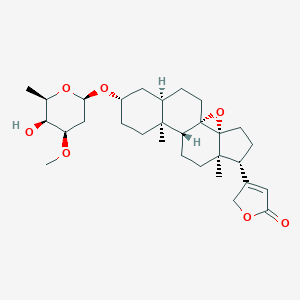
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
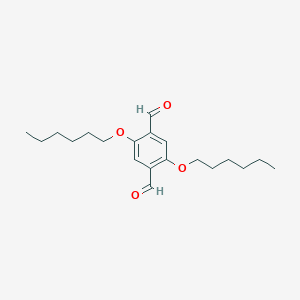
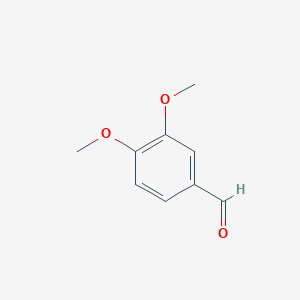
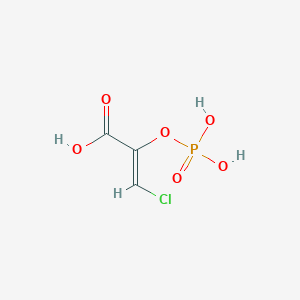
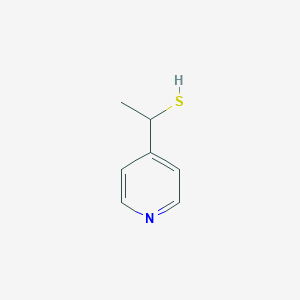
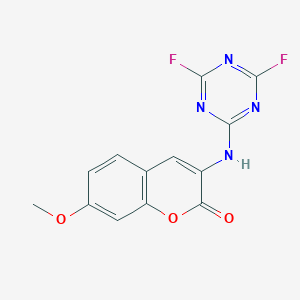
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
